molecular formula C9H11BrClNO B1382296 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride CAS No. 1352707-91-5

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride

Cat. No.: B1382296
CAS No.: 1352707-91-5
M. Wt: 264.54 g/mol
InChI Key: TXPKPBMYEYKMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO It is a derivative of oxazepine, characterized by the presence of a bromine atom at the 8th position and a hydrochloride group

Preparation Methods

The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate benzoxazepine precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8th position.

    Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Chemical Reactions Analysis

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can be compared with other similar compounds such as:

    2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the bromine atom, leading to different chemical and biological properties.

    8-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine:

    8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: The presence of a methyl group instead of bromine alters the compound’s characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPKPBMYEYKMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352707-91-5
Record name 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Reactant of Route 2
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Reactant of Route 3
Reactant of Route 3
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Reactant of Route 4
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Reactant of Route 5
Reactant of Route 5
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Reactant of Route 6
Reactant of Route 6
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.